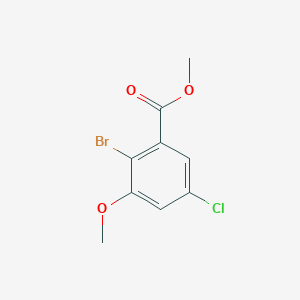

Methyl 2-bromo-5-chloro-3-methoxybenzoate

Description

Overview of Methyl 2-Bromo-5-Chloro-3-Methoxybenzoate

This compound is a trisubstituted benzene derivative with distinct electronic and steric properties. The compound’s SMILES notation, $$ \text{O=C(OC)C1=CC(Cl)=CC(OC)=C1Br} $$, reflects its substitution pattern: a bromine atom at the ortho position relative to the ester group, a chlorine atom at the para position, and a methoxy group at the meta position. This arrangement influences its reactivity, particularly in electrophilic aromatic substitution and nucleophilic displacement reactions. The ester functional group enhances solubility in organic solvents, facilitating its use in multi-step synthetic pathways.

The compound’s physical properties include a density of approximately 1.5 g/cm³ and a boiling point near 292°C, though experimental data remain limited. Its solid-state structure has not been fully elucidated, but analogous benzoate derivatives typically exhibit planar aromatic rings with substituents influencing crystal packing.

Historical Context and Discovery

The synthesis of this compound is rooted in advancements in halogenation and esterification techniques. While its exact discovery timeline is unclear, related compounds like 2-bromo-5-methoxybenzoic acid were first synthesized in the early 21st century using bromination reagents such as $$ N $$-bromosuccinimide (NBS) and dibromohydantoin. The patent literature reveals that the development of regioselective bromination methods—particularly those employing red phosphorus and sulfuric acid as catalysts—enabled efficient access to substituted benzoic acids, which are precursors to esters like this compound.

A key breakthrough was the optimization of solvent systems, such as dichloromethane and chloroform, which improved reaction yields and purity. These advances laid the groundwork for the scalable production of halogenated benzoates, positioning them as critical intermediates in industrial and academic research.

Significance in Contemporary Chemical Research

In modern chemistry, this compound is prized for its dual functionality: the ester group acts as a protecting group for carboxylic acids, while the halogen atoms serve as reactive sites for cross-coupling reactions. For instance, the bromine atom can undergo Suzuki-Miyaura couplings with boronic acids to form biaryl structures, a common motif in drug discovery. The chlorine atom, being less reactive than bromine, allows for sequential functionalization, enabling the synthesis of polyfunctionalized aromatics.

Recent studies highlight its role in synthesizing kinase inhibitors and antimicrobial agents, where the methoxy group contributes to binding affinity through hydrogen bonding interactions. Additionally, its utility in material science—such as in the preparation of liquid crystals and organic semiconductors—is under investigation, leveraging its electron-withdrawing substituents to modulate electronic properties.

Scope and Objectives of the Review

This review aims to:

- Systematically analyze synthetic routes to this compound, including precursor preparation and functionalization strategies.

- Elucidate its structural and spectroscopic characteristics using data from nuclear magnetic resonance (NMR) and mass spectrometry (MS).

- Evaluate its applications in pharmaceutical synthesis and materials science.

- Identify gaps in current knowledge and propose directions for future research.

By focusing on these objectives, this article provides a consolidated resource for researchers leveraging this compound in complex molecule synthesis.

Properties

Molecular Formula |

C9H8BrClO3 |

|---|---|

Molecular Weight |

279.51 g/mol |

IUPAC Name |

methyl 2-bromo-5-chloro-3-methoxybenzoate |

InChI |

InChI=1S/C9H8BrClO3/c1-13-7-4-5(11)3-6(8(7)10)9(12)14-2/h3-4H,1-2H3 |

InChI Key |

BZPSRFKFPMMLEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1Br)C(=O)OC)Cl |

Origin of Product |

United States |

Preparation Methods

Sequential Halogenation-Esterification Approach

Comparative Analysis of Methodologies

Yield and Purity

| Method | Bromination Yield | Chlorination Yield | Esterification Yield | Final Purity |

|---|---|---|---|---|

| Sequential Approach | 74% | 68% | 91% | >98% |

| Direct Esterification | N/A | 72% | 95% | 97% |

The sequential approach offers higher overall purity due to intermediate recrystallization steps, whereas the direct method simplifies solvent recovery but risks side reactions.

Reaction Conditions

- Solvents : Dichloromethane (DCM) and chloroform are preferred for bromination due to their inertness.

- Catalysts : CuBr for diazotization, FeCl₃ for chlorination, and H₂SO₄ for esterification.

- Temperature : Diazotization requires 0°C to stabilize intermediates, while esterification proceeds optimally at 65–70°C.

Industrial-Scale Optimization

Continuous Flow Reactors

Industrial production employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, bromination using NBS in DCM achieves 80% conversion in 30 minutes under flow conditions, compared to 2 hours in batch reactors.

Solvent Recycling

Halogenated solvents (e.g., DCM) are recovered via reduced-pressure distillation, reducing waste and cost. Pilot studies report 90% solvent recovery rates.

Byproduct Mitigation

Over-chlorination is minimized using stoichiometric chlorine equivalents and real-time HPLC monitoring. Impurities such as 2-bromo-3,5-dichloro-methoxybenzoate are kept below 0.5%.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 2-bromo-5-chloro-3-methoxybenzoate can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed:

Substitution: Derivatives with different substituents replacing bromine or chlorine.

Oxidation: 2-bromo-5-chloro-3-methoxybenzaldehyde or 2-bromo-5-chloro-3-methoxybenzoic acid.

Reduction: Methyl 2-bromo-5-chloro-3-methoxybenzyl alcohol.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

Methyl 2-bromo-5-chloro-3-methoxybenzoate serves as a crucial building block in organic synthesis. Its halogen substituents allow it to participate in various nucleophilic substitution reactions, making it a versatile precursor for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reactivity and Mechanism

The compound acts as an electrophile in substitution reactions, where the bromine or chlorine atoms can be replaced by nucleophiles. This reactivity is essential for constructing more complex structures in synthetic organic chemistry.

Medicinal Chemistry

Drug Development

In the field of medicinal chemistry, this compound is utilized in the development of new drugs. Its structural features make it an attractive intermediate for synthesizing bioactive molecules that target specific enzymes or receptors. For instance, it has been involved in the synthesis of compounds aimed at inhibiting specific pathways associated with diseases such as cancer and diabetes.

Case Study: SGLT2 Inhibitors

A notable application is its role as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for their potential to treat diabetes. The compound was effectively prepared through a multi-step synthesis process, demonstrating good scalability and yield .

Industrial Applications

Production of Specialty Chemicals

this compound finds applications in the production of specialty chemicals and materials. It is used in the manufacture of dyes, pigments, and polymers where its unique substituents impart desirable properties to the final products. The compound's ability to enhance color stability and chemical resistance makes it valuable in these industries.

Safety and Environmental Considerations

While this compound has significant industrial and medicinal applications, safety assessments are crucial due to its halogenated nature, which can pose environmental risks if not managed properly. Regulatory frameworks often require careful evaluation of such compounds to mitigate potential hazards associated with their use.

Data Tables

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Bromination | Electrophilic substitution | >90 |

| Esterification | Condensation reaction | >85 |

| Coupling with nucleophiles | Nucleophilic substitution | Variable |

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5-chloro-3-methoxybenzoate depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine or chlorine atoms are replaced by nucleophiles. In biological systems, its activity is determined by its interaction with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Methyl 5-Bromo-2-Hydroxy-3-Methoxybenzoate (CAS 134419-43-5)

Structural Differences :

- Substitutions: Bromine (position 5), hydroxyl (position 2), and methoxy (position 3).

- Molecular Weight: 261.07 g/mol (vs. ~279.5 g/mol for the target compound).

Key Properties :

- The hydroxyl group at position 2 introduces hydrogen-bonding capability, increasing polarity and aqueous solubility compared to the chloro-substituted target compound.

- Reduced steric hindrance at position 2 (smaller hydroxyl vs. bromine in the target) may enhance reactivity in nucleophilic substitution reactions .

Methyl 5-Bromo-2-Chlorobenzoate

Structural Differences :

- Substitutions: Bromine (position 5), chlorine (position 2).

- Lacks the methoxy group at position 3.

Key Properties :

Methyl 5-Bromo-3-Fluoro-2-Methylbenzoate

Structural Differences :

- Substitutions: Bromine (position 5), fluorine (position 3), methyl (position 2).

Key Properties :

- Fluorine’s electronegativity increases the compound’s acidity compared to the methoxy-substituted target.

Physical and Chemical Property Comparison

Reactivity and Functional Group Interactions

- Nucleophilic Substitution : The bromine at position 2 in the target compound is highly susceptible to substitution, whereas the hydroxyl group in Methyl 5-bromo-2-hydroxy-3-methoxybenzoate may participate in intramolecular hydrogen bonding, altering reaction pathways .

- Electrophilic Aromatic Substitution : The methoxy group at position 3 in the target compound directs incoming electrophiles to specific positions, contrasting with fluorine or methyl substituents in analogs, which exhibit different directing effects .

Biological Activity

Methyl 2-bromo-5-chloro-3-methoxybenzoate (C₉H₈BrClO₃) is an organic compound with notable biological activities. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.

- Molecular Formula : C₉H₈BrClO₃

- Molar Mass : 245.07 g/mol

- Appearance : Clear to light yellow liquid

- Boiling Point : Approximately 271 °C

- Solubility : Not miscible in water, indicating hydrophobic properties

Synthesis

This compound can be synthesized through various methods, including halogenation and esterification processes. The synthesis typically involves the introduction of bromo and chloro groups onto a methoxybenzoate framework.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have shown that compounds structurally similar to this compound possess significant antimicrobial properties. For instance:

- Activity Against Bacteria : Compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | Comparable to ampicillin | Comparable to ampicillin |

| Compound B | 50% of ampicillin activity | 50% of ampicillin activity |

Anticancer Activity

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it shows promise in inhibiting the growth of colorectal cancer cells.

- Cytotoxicity Studies : In vitro assays reveal that related compounds exert significant cytotoxicity on colorectal cancer cell lines such as HCT116 and Caco-2, with IC50 values indicating potency .

| Cell Line | IC50 (μM) |

|---|---|

| HCT116 | 0.35 ± 0.04 |

| Caco-2 | 0.54 ± 0.04 |

The mechanism of action appears to involve cell cycle arrest at the G2/M phase, induction of apoptosis, and modulation of key signaling pathways such as PI3K/AKT/mTOR .

Case Studies

- Cytotoxic Mechanism Investigation :

- Antimicrobial Efficacy :

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Methyl 2-bromo-5-chloro-3-methoxybenzoate in laboratory settings?

- Methodological Answer :

- Use nitrile or neoprene gloves inspected for integrity before use, and employ proper removal techniques to avoid skin contact .

- Wear flame-retardant antistatic suits and respiratory protection (e.g., NIOSH-approved masks) if aerosolization is possible .

- Prevent environmental leakage by using secondary containment trays and avoiding drain disposal . For structurally similar benzoate esters, maintain a ventilated workspace and store at recommended temperatures (e.g., 0°C–6°C for boronic acid analogs) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze , , and 2D NMR (e.g., HSQC, COSY) to confirm substituent positions and ester group integrity. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular weight (CHBrClO) and isotopic patterns from bromine/chlorine .

- IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm) and methoxy C-O bonds (~1250 cm) .

Q. What synthetic routes are reported for this compound?

- Methodological Answer :

- Stepwise Halogenation : Start with 3-methoxybenzoic acid, sequentially introduce bromine (e.g., Br/FeCl) and chlorine (Cl/AlCl), followed by esterification with methanol/HSO .

- Direct Esterification of Pre-halogenated Intermediates : Use methyl 5-chloro-3-methoxybenzoate and perform electrophilic bromination at the ortho position .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Compare FeCl, AlCl, and Lewis acid catalysts (e.g., ZnCl) for halogenation efficiency. AlCl may improve regioselectivity for chlorine addition .

- Solvent Effects : Polar aprotic solvents (e.g., DCM, DMF) enhance electrophilic substitution rates but may require strict moisture control .

- Temperature Gradients : Perform bromination at 0–5°C to minimize dihalogenation byproducts, as seen in analogs like 5-bromo-2-chlorobenzoic acid .

Q. What strategies mitigate halogen interference during cross-coupling reactions involving this compound?

- Methodological Answer :

- Protecting Groups : Temporarily block the methoxy group (e.g., with TBSCl) to prevent undesired dehalogenation during Suzuki-Miyaura couplings .

- Catalyst Selection : Use Pd(PPh) or XPhos Pd G3 for selective activation of the bromine substituent over chlorine, leveraging differences in bond dissociation energies .

Q. How do structural analogs of this compound inform its potential pharmacological applications?

- Methodological Answer :

- Anti-inflammatory Screening : Test in vitro COX-2 inhibition assays, referencing Methyl 4-(acetylamino)-3-bromo-5-chloro-2-hydroxybenzoate, which modulates immune responses via NF-κB pathways .

- Dual Receptor Antagonism : Evaluate dopamine D2 and serotonin 5-HT3 receptor binding affinity using radioligand displacement assays, as demonstrated for benzamide derivatives .

Q. How should researchers address contradictions in spectroscopic data for halogenated benzoate derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR assignments with X-ray crystallography (if crystalline) or computational modeling (DFT) for ambiguous signals .

- Isotopic Purity Checks : Use HPLC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew NMR integration ratios .

Methodological Best Practices

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot numbers) rigorously, as small variations can significantly impact yields in halogenation steps .

- Safety Compliance : Align waste disposal with local regulations; brominated aromatics often require neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.